N-[1-(2-methoxyphenyl)ethyl]-3-methylbenzamide
Overview
Description
N-[1-(2-methoxyphenyl)ethyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact of Parabens
Parabens, which share a structural resemblance with "N-[1-(2-methoxyphenyl)ethyl]-3-methylbenzamide" due to their benzamide component, are extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are primarily used as preservatives in various consumer products. Despite treatments that eliminate them well from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction into the environment through the consumption of paraben-based products. Studies emphasize the need for further research on the toxicity of chlorinated by-products formed from parabens reacting with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacokinetics and Safety of DEET
N,N-Diethyl-3-methylbenzamide (DEET), another benzamide derivative, is explored for its effective insect repellent properties against a variety of biting insects. Research on DEET's pharmacokinetics, formulation, and safety aspects reveals its rapid skin penetration and extensive biodistribution. Despite being generally safe for topical use when applied as recommended, DEET has been associated with occasional side effects, including toxic encephalopathy and seizures. This highlights the importance of understanding the biochemical interactions and safety profiles of benzamide derivatives in pharmacological applications (Qiu, Jun, & Mccall, 1998).
Toxicological Effects of Sunscreen Ingredients
The toxicological impacts of sunscreen active ingredients, including methoxyphenyl derivatives, on marine biota and human health are critically reviewed. Frequent application of sunscreens introduces significant quantities of these compounds into the environment, potentially affecting aquatic ecosystems and human health through bioaccumulation. This area of research underscores the environmental and health implications of chemical compounds similar to "this compound" and the need for safer alternatives (da Silva, Santos, Castro, & Rodrigues, 2021).
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-6-8-14(11-12)17(19)18-13(2)15-9-4-5-10-16(15)20-3/h4-11,13H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOVUGPCPWIFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.